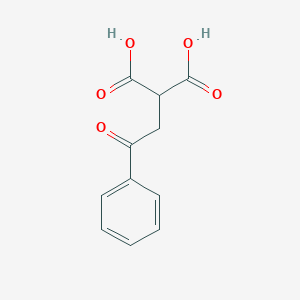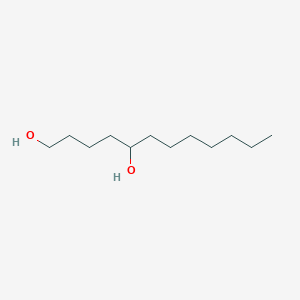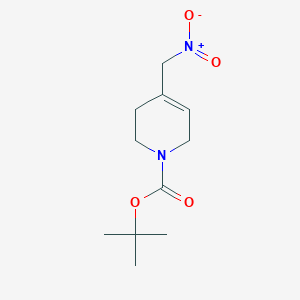![molecular formula C8H10FNO3 B15363550 Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15363550.png)
Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-fluoro-2-oxo-3-azabicyclo[311]heptane-1-carboxylate is a fluorinated bicyclic compound with a carboxylate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the following steps:
Fluorination: The starting material undergoes fluorination to introduce the fluorine atom at the 5-position.
Cyclization: The fluorinated intermediate is then subjected to cyclization to form the bicyclic structure.
Carboxylation: Finally, the carboxylate group is introduced at the 1-position.
Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding carboxylic acid derivative.
Reduction: Reduction of the fluorine atom or other functional groups.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: this compound can be oxidized to form its corresponding carboxylic acid.
Reduction: Reduction can lead to the formation of a fluorinated cyclohexane derivative.
Substitution: Substitution reactions can yield a variety of fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate can be used to study enzyme inhibition and protein interactions. Its fluorinated nature allows for the investigation of fluorine's effects on biological systems.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can serve as a precursor for pharmaceuticals targeting various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atom can influence the binding affinity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate: This compound lacks the oxo group present in Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate.
Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate: This compound lacks the fluorine atom.
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the oxo group, which can significantly impact its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of Methyl 5-fluoro-2-oxo-3-azabicyclo[311]heptane-1-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H10FNO3 |
|---|---|
Molekulargewicht |
187.17 g/mol |
IUPAC-Name |
methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H10FNO3/c1-13-6(12)8-2-7(9,3-8)4-10-5(8)11/h2-4H2,1H3,(H,10,11) |
InChI-Schlüssel |
MSIIPASTDMOBNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC(C1)(CNC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


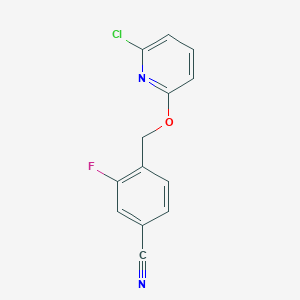
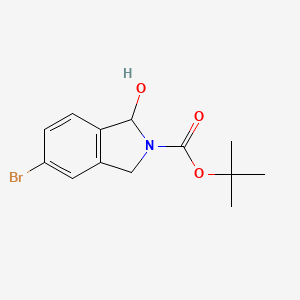
![(2S)-3-(1H-imidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15363484.png)

![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15363512.png)


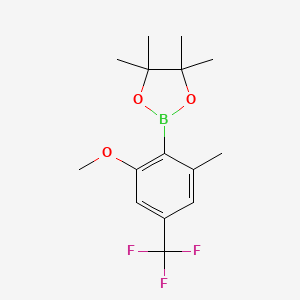
![6-(Difluoromethoxy)-2-azaspiro[3.3]heptane](/img/structure/B15363537.png)
